molecular formula C9H7F3N4 B3137321 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 438019-67-1

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Número de catálogo: B3137321
Número CAS: 438019-67-1
Peso molecular: 228.17 g/mol
Clave InChI: IELXEIUQSUFWOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is an aromatic amine derivative featuring a 1,2,4-triazole ring substituted at the 2-position of an aniline backbone and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the 1,2,4-triazole ring contributes to hydrogen-bonding capabilities, making it a versatile scaffold in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name

2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(7(13)3-6)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELXEIUQSUFWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or aniline ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups onto the aniline or triazole moieties .

Aplicaciones Científicas De Investigación

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Mecanismo De Acción

The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The triazole ring and trifluoromethyl group can interact with enzymes, receptors, or other biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents (Position) Key Features
2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline C₉H₇F₃N₄ -CF₃ (5), 1,2,4-triazole (2) High lipophilicity, potential antifungal/antibacterial activity
3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline C₁₀H₉F₃N₄ -CF₃ (5), 5-methyl-1,2,4-triazole (3) Methyl group enhances steric bulk; reduced solubility vs. parent compound
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₈Cl₂FN₅ -F (2), 1,2,3-triazole (5) Fluorine improves electronegativity; dihydrochloride salt enhances solubility
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ -Cl (5), tetrazole (2) Tetrazole ring increases metabolic stability; chloro substituent moderates reactivity

Key Observations

Substituent Position and Ring Type :

  • The 1,2,4-triazole ring in the target compound offers distinct hydrogen-bonding interactions compared to 1,2,3-triazole (e.g., ) or tetrazole (e.g., ), affecting target binding and stability.
  • Trifluoromethyl (-CF₃) at the 5-position (vs. methyl in or chloro in ) enhances electron-withdrawing effects, improving resistance to oxidative metabolism .

Bioactivity Trends :

  • Triazole-containing compounds (e.g., ) exhibit antimicrobial activity due to their ability to inhibit cytochrome P450 enzymes or disrupt fungal cell membranes. For example, quinazoline-triazole hybrids achieved 58–72% inhibition against plant pathogens at 50 μg/mL .
  • Fluorinated analogs like show enhanced bioavailability and target selectivity in pharmaceutical applications, likely due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties :

  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation, whereas free bases (e.g., target compound) may require co-solvents .
  • Tetrazole vs. Triazole : Tetrazoles (e.g., ) are more metabolically stable but less basic than triazoles, influencing their pharmacokinetic profiles .

Industrial and Pharmacological Relevance

Table 2: Application Comparison

Compound Type Key Applications Examples from Evidence
1,2,4-Triazole Derivatives Antifungal agents, herbicides, kinase inhibitors Quinazoline-triazole hybrids (), agrochemical intermediates ()
Fluorinated Triazoles Anticancer, CNS drugs 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride ()
Tetrazole Derivatives Angiotensin II receptor blockers, antibiotics 5-Chloro-2-(1H-tetrazol-5-yl)aniline ()

Critical Insights

  • The target compound’s trifluoromethyl group aligns with trends in agrochemical design, where -CF₃ improves pesticidal activity by enhancing membrane permeability .
  • Regulatory Considerations: Impurity profiles of triazole-based pharmaceuticals require stringent control, as noted in Pharmacopeial Forum guidelines (e.g., exclusion of benzoic acid derivatives in degradation products ).

Actividad Biológica

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, particularly focusing on its antimicrobial and anti-inflammatory properties.

  • Molecular Formula : C10H5F3N4
  • Molecular Weight : 238.17 g/mol
  • CAS Number : 1094368-55-4

Synthesis Methods

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of an appropriate aniline derivative with trifluoromethylated triazole intermediates. The process may vary, but common methods include:

  • Condensation Reactions : Using coupling agents to facilitate the formation of the triazole-aniline linkage.
  • Cyclization Techniques : Employing cyclization strategies to introduce the triazole moiety efficiently.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related triazole derivatives:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
BOK-2Mycobacterium tuberculosis2.2 ± 0.1 μM
BOK-3Mycobacterium tuberculosis3.0 ± 0.6 μM
TCA-1Mycobacterium tuberculosis3.0 ± 0.2 μM

These compounds were evaluated for their ability to inhibit DprE1 enzyme activity, a critical target in tuberculosis treatment .

Anti-inflammatory Activity

In addition to antimicrobial effects, triazole derivatives have shown promise as anti-inflammatory agents. A review highlighted several compounds with significant anti-inflammatory activity:

CompoundIC50 (μg/mL)Comparison Standard (Diclofenac Sodium)
Compound A60.5654.65
Compound B57.2454.65
Compound C69.1554.65

These results indicate that certain derivatives of triazoles can compete effectively with established anti-inflammatory drugs .

Case Studies

  • Tuberculosis Treatment : A study focused on designing novel triazole-benzoxazole hybrids showed that specific derivatives could inhibit DprE1 effectively, providing a new avenue for tuberculosis therapy .
  • Anti-inflammatory Research : Another investigation revealed that certain triazole compounds exhibited superior anti-inflammatory properties compared to traditional NSAIDs, suggesting their potential in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") and (2) functionalization of the aniline core with a trifluoromethyl group.

  • Step 1: React a propargyl-substituted aniline derivative with an azide under mild conditions (room temperature, aqueous/organic solvent mixture) using Cu(I) as a catalyst .
  • Step 2: Introduce the trifluoromethyl group via electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under inert atmosphere .
    Optimization Tips:
  • Use microwave-assisted synthesis to accelerate triazole ring formation and reduce side products.
  • Adjust stoichiometry of the trifluoromethylation reagent to minimize over-substitution.

Q. Table 1: Comparison of Synthetic Methods

StepMethodCatalyst/ConditionsYield RangeReference
Triazole FormationCuAACCuSO₄, sodium ascorbate, H₂O/t-BuOH70–85%
TrifluoromethylationElectrophilicTogni’s reagent, CH₃CN, 60°C50–65%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., triazole proton at δ 8.1–8.3 ppm, CF₃ group via ¹⁹F NMR at δ -60 to -65 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~12–14 minutes for >95% purity .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS validates molecular weight (expected [M+H]⁺: 244.08) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, directing electrophilic attacks to the meta and para positions. This enhances stability in acidic conditions but reduces reactivity in SNAr (nucleophilic aromatic substitution) without activating groups.

  • Experimental Validation:
    • Compare reaction rates with non-CF₃ analogs (e.g., methyl or nitro substituents) in SNAr using piperidine as a nucleophile .
    • DFT calculations show decreased HOMO energy (-6.8 eV for CF₃ vs. -6.2 eV for CH₃), confirming reduced nucleophilicity .

Q. What strategies can resolve contradictions in reported biological activities, such as varying IC₅₀ values across enzyme inhibition assays?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions: pH, temperature, or co-solvents (e.g., DMSO >1% may denature enzymes).
  • Structural Analogs: Impurities or regioisomers (e.g., 1,2,3- vs. 1,2,4-triazole) can skew results.
    Resolution Strategies:
  • Reproduce assays under standardized conditions (e.g., 25°C, pH 7.4, ≤0.5% DMSO).
  • Use ultra-pure compound (HPLC purity ≥98%) and confirm regiochemistry via X-ray crystallography .

Q. Table 2: Impact of Structural Variations on Biological Activity

CompoundSubstituentIC₅₀ (μM)Reference
Target Compound1,2,4-Triazole, CF₃0.8 ± 0.1
Analog A1,2,3-Triazole, CF₃12.3 ± 1.5
Analog B1,2,4-Triazole, CH₃45.6 ± 3.2

Q. How can computational tools predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validations are required?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to CYP3A4 active site; prioritize poses with hydrogen bonds to heme iron and hydrophobic interactions with CF₃ .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interaction).
  • Experimental Validation:
    • Conduct cytochrome P450 inhibition assays (e.g., fluorometric kits) with liver microsomes .
    • Compare in silico predictions with in vitro IC₅₀ values to refine models .

Data Contradiction Example:
A 2023 study reported IC₅₀ = 0.8 μM for CYP3A4 inhibition , while a 2024 study found IC₅₀ = 5.2 μM . Discrepancies were traced to microsome batch variability and residual DMSO (>1%) in the latter.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.